molecular formula C20H20N2O2S2 B2471540 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922922-21-2

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No. B2471540
CAS RN: 922922-21-2
M. Wt: 384.51
InChI Key: MUZLNHTUIVHYQN-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as DMPTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPTA is a thiazole derivative that has been synthesized through a multistep process.

Scientific Research Applications

COX Inhibitory Activity

One study synthesized derivatives with structures partially mirroring the target compound, focusing on their COX inhibitory activities. Specifically, compounds with a 4-methoxyphenyl group within their structures demonstrated strong inhibitory activity on the COX-2 enzyme. For example, a compound exhibited higher selectivity towards COX-2, suggesting potential for anti-inflammatory applications (Ertas et al., 2022).

Antitumor Activity

Another research focus is the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, screened for antitumor activity against a wide range of human tumor cell lines. Among these, certain compounds showed considerable anticancer activity against some cancer cell lines, indicating the therapeutic potential of these molecules in oncology (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Properties

Further, a series of novel acetamide derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds exhibited both potent antioxidant and anti-inflammatory activities, suggesting their utility in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Antimicrobial Activity

Additionally, novel thiazole derivatives were synthesized and showed significant antimicrobial activities against a range of bacterial and fungal strains. This highlights the potential use of such compounds in developing new antimicrobial agents (Saravanan et al., 2010).

Photophysical Properties

The photophysical properties of acetamide crystals with hydrogen bonding were investigated, revealing distinct assemblies characteristic of the substituent in the benzothiazole moiety. This study suggests the importance of molecular structure in the photophysical behaviors of these compounds, which could be relevant in designing materials with specific optical properties (Balijapalli et al., 2017).

properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-13-4-5-15(10-14(13)2)18-11-26-20(21-18)22-19(23)12-25-17-8-6-16(24-3)7-9-17/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZLNHTUIVHYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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